molecular formula C22H17NO2 B13795202 1,4,5-Triphenylpyrrolidine-2,3-dione CAS No. 5469-53-4

1,4,5-Triphenylpyrrolidine-2,3-dione

Cat. No.: B13795202
CAS No.: 5469-53-4
M. Wt: 327.4 g/mol
InChI Key: CIAOQAUAMGXMOH-UHFFFAOYSA-N
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Description

1,4,5-Triphenylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound based on the pyrrolidine-2,3-dione scaffold, which is of significant interest in medicinal chemistry and organic synthesis. This compound is part of a class of molecules that serve as key intermediates for the synthesis of more complex, bioactive structures . The pyrrolidine-2,3-dione core is a privileged structure in pharmaceutical research, as it is found in various natural products and synthetic compounds with demonstrated biological activities . Recent research has identified derivatives of pyrrolidine-2,3-dione as novel, non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . PBP3 is an essential enzyme for bacterial cell wall biosynthesis and a validated antibacterial target . This suggests that this compound has promising potential as a starting point for the development of new antibacterial agents to combat multidrug-resistant Gram-negative bacteria . In synthetic chemistry, such trisubstituted pyrrolidine-2,3-diones are typically prepared via multicomponent reactions, which are efficient pathways to structurally complex products . The compound's structure, featuring multiple phenyl substituents, may influence its electronic properties and binding affinity in biological systems. Researchers can utilize this chemical as a versatile building block for constructing diverse chemical libraries or for probing biological mechanisms related to bacterial cell wall synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

CAS No.

5469-53-4

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1,4,5-triphenylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H17NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22(21)25)18-14-8-3-9-15-18/h1-15,19-20H

InChI Key

CIAOQAUAMGXMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

A well-documented preparation method involves a multicomponent reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline derivatives in acidic media to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which serve as key intermediates for further conversion into 1,4,5-trisubstituted pyrrolidine-2,3-diones.

  • Reaction Components :
    • Ethyl 2,4-dioxovalerate
    • Aromatic aldehydes (e.g., benzaldehyde)
    • Aniline or substituted anilines
  • Reaction Conditions :
    • Solvent: Glacial acetic acid or ethanol (ethanol improves yield significantly)
    • Temperature: Room temperature for initial formation of pyrroline-2-ones
    • Stoichiometry: Optimal molar ratios (e.g., 1:1:1.5 for aldehyde:aniline:ethyl 2,4-dioxovalerate) enhance yield up to ~77% for intermediates.

This step yields 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one derivatives, which are then reacted with aliphatic amines to form the target 1,4,5-trisubstituted pyrrolidine-2,3-diones.

Conversion to 1,4,5-Triphenylpyrrolidine-2,3-dione

The key transformation involves reacting the 3-pyrrolin-2-one intermediates with aliphatic amines under heating in ethanol, which facilitates the formation of the enamine form of the pyrrolidine-2,3-dione. This reaction is sensitive to the solvent environment:

  • Solvent Effects :
    • Ethanol is superior to glacial acetic acid, as acidic conditions protonate the amine, reducing nucleophilicity and lowering yield (e.g., 36% yield in acetic acid vs. significantly higher in ethanol).
  • Reaction Conditions :
    • Heating under reflux in ethanol
    • Molar ratio of pyrrolin-2-one to amine typically 1:2.5
  • Outcome :
    • Formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, including this compound when phenyl groups are present on the starting materials.

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) calculations have been employed to elucidate the reaction pathway of the amine addition to the pyrrolin-2-one intermediate, confirming that the formation of the main product follows the pathway with the lowest free energy barrier (ΔG‡). This mechanistic understanding aids in optimizing reaction conditions and predicting product distribution.

  • Key Findings :
    • Kinetic control dominates over thermodynamic control in product formation
    • Intramolecular hydrogen bonding stabilizes the enamine form of the product
    • The reaction proceeds favorably both in gas phase and ethanol solvent models.

Summary Table of Key Preparation Parameters

Step Reactants / Conditions Solvent Temperature Yield / Purity Notes
1 Ethyl 2,4-dioxovalerate + aromatic aldehyde + aniline Glacial acetic acid / Ethanol Room temp (RT) 70–77% (intermediate) Ethanol improves yield significantly
2 Intermediate + aliphatic amine Ethanol Reflux (~78 °C) Up to 62% (amine reaction) Acidic solvent reduces amine nucleophilicity
3 Purification Recrystallization Variable >98% purity (related compounds) Choice of solvent critical (ethanol, toluene, chlorobenzene)

Experimental Notes and Recommendations

  • Use ethanol as the preferred solvent for both the multicomponent reaction and subsequent amine addition to maximize yield and product purity.
  • Maintain stoichiometric control, especially the ratio of amine to pyrrolin-2-one, to drive the reaction toward the desired trisubstituted pyrrolidine-2,3-dione.
  • Employ computational studies to predict and optimize reaction pathways, particularly when modifying substituents or reaction conditions.
  • Recrystallization from appropriate solvents (ethanol, toluene, chlorobenzene) is essential for obtaining high-purity products.
  • Avoid strongly acidic solvents during amine addition to prevent protonation of amines and reduced nucleophilicity.

Chemical Reactions Analysis

Types of Reactions: 1,4,5-Triphenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1,4,5-Triphenylpyrrolidine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,5-Triphenylpyrrolidine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to specific proteins and altering their function, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • Butane-2,3-dione (): A simple, non-substituted dione with high volatility. Lacks aromatic substituents, making it more reactive but less stable under ambient conditions .
  • Spiro[indole-pyrrolo[3,4-c]pyrrole]-2,3'-diones () : Rigid spiro structures with fused heterocycles, enabling specific protein interactions (e.g., TP53 activation). The absence of phenyl groups in these compounds highlights the role of substituents in target selectivity .

Key Insight : Substituents on the dione core dictate physicochemical properties and functional specificity. Triphenyl groups confer stability but may reduce bioavailability compared to simpler analogs like butane-2,3-dione .

Computational and Mechanistic Studies

  • 1,4,5-Triphenylpyrrolidine-2,3-dione : DFT studies provide a detailed reaction pathway for enamine formation and cyclization, offering insights into regioselectivity and solvent effects .

Key Insight : The triphenylpyrrolidine-dione’s well-characterized mechanism via DFT sets a precedent for studying reaction dynamics in related diones, which often lack similar computational validation .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Solvent/Conditions Reported Bioactivity Computational Insights
This compound Pyrrolidine-2,3-dione 1,4,5-Triphenyl Ethanol, room temperature Antimicrobial (related analogs) DFT-validated enamine mechanism
4-Trifluoromethylimidazol-1-ols Imidazol-1-ol 4-CF₃ Ammonium acetate, HCl Not reported Limited mechanistic data
Pyrimidine-2,4-diones Pyrimidine-2,4-dione Piperidinyl-methyl Unspecified Anti-mycobacterial None provided
Butane-2,3-dione Linear diketone None Microbial volatilome Insect antennal activity None provided

Biological Activity

1,4,5-Triphenylpyrrolidine-2,3-dione is a compound belonging to the pyrrolidine-2,3-dione class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-dione derivatives against multidrug-resistant strains of bacteria, particularly Pseudomonas aeruginosa. The compound acts as an inhibitor of penicillin-binding protein 3 (PBP3), a crucial target in bacterial cell wall synthesis.

Key Findings:

  • Inhibition Mechanism : The compound demonstrates a competitive inhibition mechanism against PBP3, with IC50 values indicating effective binding and inhibition at concentrations around 19 µM to 24 µM for certain analogs .
  • Structural Requirements : The presence of specific substituents on the pyrrolidine core significantly influences antibacterial activity. For instance, halogen substitutions at positions 4 and 5 enhance the compound's efficacy .

Table 1 summarizes the antibacterial activity of various derivatives of this compound:

CompoundIC50 (µM)TargetActivity
Compound 119 ± 1PBP3Inhibitor
Compound 224 ± 20PBP3Inhibitor
Compound 3Not determinedPBP3Non-inhibitor

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolidine core can lead to significant changes in biological activity. The optimal compounds typically possess:

  • A hydroxyl group at position 3.
  • Aromatic substitutions that enhance hydrophobic interactions with the target protein.

Case Study: Optimization of Derivatives

A focused library of compounds was screened to identify those with potent PBP3 inhibition. The study found that modifications leading to a more hydrophobic environment around the active site improved binding affinity and selectivity .

Other Biological Activities

Besides antibacterial properties, pyrrolidine-2,3-diones have shown potential in stabilizing protein-protein interactions, such as the interaction between 14-3-3 proteins and their partners in various cellular processes. The binding affinity for these interactions was reported with a dissociation constant (Kd) of approximately 80 µM .

Q & A

Q. How should researchers approach structure-activity relationship (SAR) studies for pyrrolidine-2,3-dione derivatives?

  • Use a modular library approach: systematically vary substituents at the 1,4,5-positions and evaluate bioactivity via high-throughput screening. QSAR models incorporating Hammett constants (σ) and logP values predict optimal pharmacophores .

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